molecular formula C25H19FN4O3S B12192019 5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12192019
M. Wt: 474.5 g/mol
InChI Key: SRSGRGMCBPQBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a fluorophenyl group, and a triazatricyclo framework

Preparation Methods

The synthesis of 5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the triazatricyclo framework through a series of cyclization reactions. The benzenesulfonyl and fluorophenyl groups are then introduced through substitution reactions under specific conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzenesulfonyl and fluorophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .

Comparison with Similar Compounds

Similar compounds to 5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular framework, which can lead to differences in their chemical reactivity and applications.

Properties

Molecular Formula

C25H19FN4O3S

Molecular Weight

474.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19FN4O3S/c1-16-6-5-13-29-23(16)28-24-20(25(29)31)14-21(34(32,33)19-7-3-2-4-8-19)22(27)30(24)15-17-9-11-18(26)12-10-17/h2-14,27H,15H2,1H3

InChI Key

SRSGRGMCBPQBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.